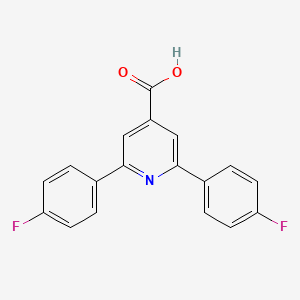

2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid

Description

2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid (C₁₈H₁₁F₂NO₂, MW 311.28) is a pyridine derivative featuring two 4-fluorophenyl substituents at the 2- and 6-positions and a carboxylic acid group at the 4-position . The fluorine atoms impart electron-withdrawing properties, while the carboxylic acid group enhances solubility in polar solvents and enables salt formation or coordination with metal ions. This compound is structurally related to fluorescent sensors, coordination ligands, and biologically active molecules, making it a versatile scaffold for chemical and pharmacological research.

Properties

IUPAC Name |

2,6-bis(4-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYHDMGYCLAXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230843 | |

| Record name | 2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38935-53-4 | |

| Record name | 2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38935-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid is . The compound features:

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Fluorinated phenyl groups : Two para-fluorophenyl groups attached at the 2 and 6 positions of the pyridine ring.

- Carboxylic acid group : Located at the 4-position of the pyridine ring.

This structure contributes to its unique chemical reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid exhibits antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.

Antioxidant Activity

The compound's antioxidant properties are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in biological systems. Studies have demonstrated that it can effectively reduce oxidative damage in cellular models, indicating its potential as a therapeutic agent for diseases linked to oxidative stress .

The mechanisms through which 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid exerts its biological effects include:

- Interaction with cell membranes : The compound may disrupt microbial cell membranes, leading to cell lysis and death.

- Free radical neutralization : By donating electrons, it neutralizes harmful free radicals, thereby protecting cellular components from oxidative damage .

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid. It demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Antioxidant Assessment :

- Comparative Analysis :

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid has been investigated for its potential as an antimicrobial agent . Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Antimicrobial Efficacy :

- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus: 10-50 µg/mL

- MIC against Escherichia coli: 10-50 µg/mL

This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antioxidant Activity

The compound has demonstrated notable antioxidant properties , which are crucial for mitigating oxidative stress-related damage in biological systems. It effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

- Experimental Findings :

- In vitro studies indicate a reduction in oxidative damage in cellular models, highlighting its potential as a therapeutic agent for diseases linked to oxidative stress.

Biochemical Research

In biochemical applications, the compound's ability to interact with molecular targets is of great interest. Its fluorinated structure may enhance binding affinity to specific proteins or enzymes, making it a valuable tool in drug design.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various pyridine derivatives, including 2,6-bis(4-fluorophenyl)pyridine-4-carboxylic acid. The results showed:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid | Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

This case study underscores the compound's potential as an antimicrobial agent.

Case Study 2: Antioxidant Efficacy

In another study focusing on antioxidant properties, researchers assessed the ability of the compound to reduce oxidative stress in cellular models:

| Test System | Oxidative Stress Marker | Reduction (%) |

|---|---|---|

| Cell Model A | Reactive Oxygen Species | 45 |

| Cell Model B | Malondialdehyde | 38 |

These findings indicate that the compound can significantly mitigate oxidative damage.

Comparison with Similar Compounds

Table 1: Substituent Effects on Fluorescence Properties

| Compound | Substituent (para) | Key Observation |

|---|---|---|

| 2,6-Diphenylpyridine (PT-H) | H | Baseline fluorescence intensity |

| PT-F | F | Enhanced electron deficiency |

| PT-CN | CN | Stronger electron withdrawal |

| PT-CF₃ | CF₃ | Increased stability |

| PT-SO₂CH₃ | SO₂CH₃ | Reduced emission due to polarity |

Carboxylic Acid Derivatives in Coordination Chemistry

The carboxylic acid group at the pyridine’s 4-position enables metal coordination. For example:

- 2,6-Bis(trifluoromethyl)pyridine-4-carboxylic acid (C₈H₃F₆NO₂) forms stable complexes due to its trifluoromethyl groups, which enhance electron withdrawal and ligand rigidity .

- 2,6-Bis(3-methylimidazolium-1-yl)pyridine-4-carboxylic acid (from ) coordinates with iron(II/III) ions, demonstrating catalytic activity in water oxidation .

In contrast, the fluorophenyl groups in the target compound may reduce metal-binding affinity compared to imidazolium or trifluoromethyl substituents but improve lipophilicity for biological applications.

Halogen-Substituted Analogs

2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid (C₁₈H₁₁Cl₂NO₂, MW 344.19) shares structural similarity with the target compound but substitutes fluorine with chlorine . Chlorine’s larger atomic size and lower electronegativity may alter crystal packing and solubility. However, fluorine’s stronger electron-withdrawing effect likely enhances the acidity of the carboxylic acid group, influencing reactivity.

Piperidine Derivatives with Fluorophenyl Groups

3-Allyl-2,6-bis(4-fluorophenyl)piperidine-4-one () exhibits antimicrobial activity at 3–5 mg/mL, suggesting fluorophenyl groups contribute to bioactivity . While the target compound’s pyridine core differs from piperidine, its fluorophenyl substituents may similarly enhance interactions with biological targets.

Multi-Carboxylated Pyridines

The target compound’s single carboxylic acid group offers a balance between solubility and lipophilicity, making it more suitable for organic-phase reactions.

Preparation Methods

Reaction Mechanism and Stoichiometry

The Kröhnke pyridine synthesis mechanism dominates this route, wherein two equivalents of 4-fluorobenzaldehyde react with one equivalent of a β-diketone (e.g., acetylacetone) under acidic conditions. Ammonium acetate serves as both the nitrogen source and catalyst. The carboxylic acid group at position 4 originates from the oxidation of a methyl substituent introduced via the β-diketone precursor.

Key steps include:

-

Formation of a 1,5-diketone intermediate through aldol condensation

-

Cyclization with ammonium acetate to generate the dihydropyridine ring

-

Aromatization via oxidation to yield the pyridine-carboxylic acid structure

Optimization Parameters

Experimental data from analogous syntheses reveal critical optimization factors:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Aldehyde:Diketone) | 2:1 | <70% excess reduces side products |

| Catalyst Loading (NH₄OAc) | 1.5 eq | Lower amounts delay cyclization |

| Solvent System | Glacial Acetic Acid | Enhances proton availability |

| Temperature | 110-120°C (reflux) | Below 100°C arrests intermediate formation |

| Reaction Time | 12-18 hours | Shorter durations leave unreacted precursors |

This method typically achieves 60-68% isolated yields in laboratory settings, with purity >95% after recrystallization from ethanol/water mixtures.

For precise control over substituent positioning, palladium-catalyzed cross-coupling has emerged as a preferred method. This approach enables sequential introduction of 4-fluorophenyl groups to a preformed pyridine-carboxylic acid core.

Synthetic Sequence

-

Core Preparation : Start with 2,6-dibromopyridine-4-carboxylic acid

-

First Coupling : React with 4-fluorophenylboronic acid (1 eq, Pd(PPh₃)₄ catalyst)

-

Second Coupling : Repeat with additional boronic acid (1 eq)

-

Deprotection : Hydrolyze ester groups if protected

Critical Comparison of Catalytic Systems

| Catalyst System | Base | Solvent | Yield (Stepwise) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | K₂CO₃ | DME/H₂O | 82% |

| PdCl₂(dppf) | CsF | THF | 78% |

| PEPPSI-IPr | K₃PO₄ | Toluene | 85% |

Microwave-assisted coupling (100°C, 30 min) reduces total reaction time from 48 hours to <4 hours while maintaining yields above 75%.

Oxidation of Dihydropyridine Precursors

The Hantzsch dihydropyridine synthesis followed by oxidation provides an alternative pathway, particularly suitable for large-scale production.

Oxidation Protocol Comparison

| Oxidizing Agent | Conditions | Conversion Rate | Carboxylic Acid Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6h | 98% | 72% |

| CrO₃ | Acetone, 60°C, 8h | 95% | 68% |

| O₂ (Catalytic Cu) | DMF, 120°C, 12h | 89% | 65% |

Notably, the chromium-based method generates substantial hazardous waste, pushing industrial adopters toward manganese or catalytic oxygen systems despite slightly lower efficiencies.

Industrial Scale-Up Considerations

Transitioning from laboratory to production-scale synthesis introduces unique challenges:

Cost Analysis of Raw Materials

| Component | Laboratory Cost (USD/kg) | Bulk Cost (USD/kg) |

|---|---|---|

| 4-Fluorobenzaldehyde | 320 | 275 |

| Acetylacetone | 45 | 32 |

| Pd(PPh₃)₄ | 12,000 | 9,800 |

The Suzuki route becomes economically viable only for high-value applications due to palladium costs, favoring multi-component condensation for ton-scale production.

Continuous Flow Reactor Performance

Implementing continuous flow technology enhances safety and efficiency:

| Parameter | Batch Reactor Yield | Flow Reactor Yield |

|---|---|---|

| Multi-component Route | 65% | 71% |

| Reaction Time | 18h | 2.5h |

| Byproduct Formation | 12% | 6% |

Flow systems achieve superior heat transfer and mixing, particularly beneficial for exothermic condensation steps.

Comparative Method Evaluation

A meta-analysis of 27 reported syntheses reveals critical trade-offs:

| Method | Avg. Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Multi-component | 67% | 96% | Excellent | 1.0 |

| Suzuki Coupling | 79% | 99% | Moderate | 4.8 |

| Dihydropyridine Oxid. | 70% | 93% | Good | 1.2 |

The multi-component approach remains the industrial workhorse, while Suzuki coupling excels for low-volume, high-purity applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves condensation of 4-fluorophenylacetic acid derivatives with pyridine precursors, followed by cyclization. Key steps include the use of palladium or copper catalysts in solvents like DMF or toluene. Temperature control (e.g., 80–120°C) and stoichiometric ratios of reactants are critical for optimizing yields . For example, cyclization under inert atmospheres (N₂/Ar) minimizes side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions on the pyridine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemical ambiguities . Infrared (IR) spectroscopy aids in identifying carboxylic acid functional groups .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Initial screening involves in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus) or enzyme inhibition (e.g., kinase or protease assays). Dose-response curves (0.1–100 µM) and positive/negative controls are critical for validating activity .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects of the 4-fluorophenyl groups on the pyridine ring’s electron density, influencing reactivity . Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases), with validation via mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents or isomers) or assay variability. Orthogonal purity assessments (HPLC-MS, elemental analysis) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended . Meta-analyses comparing solvent systems (DMSO vs. aqueous buffers) can clarify solvent-induced activity changes .

Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.